molecular formula C11H8Cl2F3N3O2 B13773736 Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester CAS No. 89427-20-3

Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester

Cat. No.: B13773736
CAS No.: 89427-20-3
M. Wt: 342.10 g/mol
InChI Key: KPGUUMARSUECQE-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The reaction is often carried out under acidic or basic conditions, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly used .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives may involve microwave-assisted synthesis, which offers advantages such as increased yield, reduced reaction time, and minimized solvent consumption .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, dimethyl-, 5,6-dichloro-2-(trifluoromethyl)-4-benzimidazolyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and trifluoromethyl groups enhances its reactivity and potential biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

89427-20-3

Molecular Formula

C11H8Cl2F3N3O2

Molecular Weight

342.10 g/mol

IUPAC Name

[5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazol-4-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C11H8Cl2F3N3O2/c1-19(2)10(20)21-8-6(13)4(12)3-5-7(8)18-9(17-5)11(14,15)16/h3H,1-2H3,(H,17,18)

InChI Key

KPGUUMARSUECQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=C2C(=CC(=C1Cl)Cl)NC(=N2)C(F)(F)F

Origin of Product

United States

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